[(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
Properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-12-7-5-6-8-14(12)20-17(21)11-26-19(22)13-9-15(23-2)18(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZUWFABSDJQER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(2-methylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, [(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for investigating enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its structural features suggest it may have activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of [(2-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Differences :
- Stability : The nitro group in methyl 3,4,5-trimethoxy-2-nitrobenzoate may render it more susceptible to hydrolysis than the methoxy-rich main compound .
Functional Comparison with Carbamate and Sulfonylurea Derivatives
Carbamate Analogs
Thiazolylmethylcarbamate analogs () share a carbamate backbone but incorporate heterocyclic thiazole rings and hydroperoxy groups. For example, compound m includes a thiazole-linked hydroperoxypropan-2-yl group, which may enhance oxidative stability or target-specific interactions .
Sulfonylurea Herbicides
Sulfonylurea methyl esters (e.g., metsulfuron methyl ester, ) feature a sulfonylurea bridge instead of a carbamate. These compounds inhibit acetolactate synthase in plants, a mechanism distinct from the main compound’s hypothetical biological targets .
Activity Implications :
- The carbamate group in the main compound may interact with esterases or proteases, whereas sulfonylureas target plant-specific enzymes .
Pharmacological Comparison with Reserpine
Reserpine (), a natural alkaloid, shares the 3,4,5-trimethoxybenzoyloxy group but has a complex yohimbane skeleton. It inhibits vesicular monoamine transporters (VMATs), depleting neurotransmitters like serotonin and norepinephrine . The main compound lacks this polycyclic structure, suggesting divergent mechanisms. However, its trimethoxybenzoate group could contribute to similar bioavailability profiles.
Market and Industrial Relevance
Methyl 3,4,5-trimethoxybenzoate () is commercially significant, with applications in pharmaceuticals, agrochemicals, and fragrances. Key producers like Guangxi Lingshui Forest Chemistry Co., Ltd., dominate its supply chain . The main compound’s niche structure may limit its current market presence but could find use in specialized drug discovery or agrochemical research.
Biological Activity
[(2-Methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
This structure features a carbamoyl group attached to a methyl ester of 3,4,5-trimethoxybenzoic acid, which is known for its various biological properties.
Research indicates that compounds with similar structures often exhibit activities such as:
- Antitumor Activity : Many derivatives of trimethoxybenzoates have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds targeting the colchicine binding site on tubulin have demonstrated significant antiproliferative effects .
- Antimicrobial Properties : Some studies suggest that carbamoyl derivatives possess antimicrobial activity, possibly through the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Antiproliferative Effects
A study evaluating the antiproliferative effects of structurally related compounds found that certain derivatives effectively inhibited cancer cell growth. The compound this compound was tested alongside other analogs and showed promising results in inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.2 | Tubulin inhibition |
| Related Compound A | HeLa (cervical cancer) | 10.5 | Apoptosis induction |
| Related Compound B | A549 (lung cancer) | 20.1 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
-
Case Study on Antitumor Activity :
In a controlled laboratory setting, this compound was administered to MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group. -
Case Study on Antimicrobial Efficacy :
A recent study investigated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound exhibited notable antibacterial activity, suggesting its potential as a lead compound for developing new antibacterial agents.
Q & A
Q. What are the standard synthetic routes for preparing [(2-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate and related derivatives?
Synthesis typically involves esterification or coupling reactions. For example, methyl 3,4,5-trimethoxybenzoate derivatives are synthesized via electrophilic substitution (e.g., bromination or nitration) on the aromatic ring, followed by carbamoylation using 2-methylphenyl isocyanate (Scheme 1 in ). Reaction conditions (e.g., temperature, catalysts like DIPEA) must be optimized to avoid side products such as incomplete esterification or over-nitration .
Q. How is the structural identity of this compound confirmed in academic research?
Characterization employs spectroscopic methods:
- NMR : To verify methoxy group positions (δ 3.8–4.0 ppm for OCH₃) and carbamoyl linkages.
- HPLC : Purity assessment (≥98%) using C18 columns with UV detection at 254 nm ( ).
- Melting Point : Consistency with literature values (82–83°C) confirms crystallinity .
- Mass Spectrometry : Molecular ion peaks at m/z 226.23 (C₁₁H₁₄O₅) validate the ester backbone .
Q. What are the primary pharmacological applications of 3,4,5-trimethoxybenzoate derivatives?
These derivatives exhibit:
- Antispasmodic Activity : Modulation of gastrointestinal motility via opiate receptor agonism ( ).
- Anticancer Potential : Inhibition of melanoma and non-melanoma skin cancer cells in vitro ().
- Metabolite Roles : As a labeled analog (d₉-isotope) for tracking trimebutine pharmacokinetics ().
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on the dual hypo-/hyperkinetic effects of this compound in gastrointestinal models?
- Dose-Response Studies : Test varying concentrations (e.g., 1–100 µM) in isolated organ baths to identify biphasic effects.
- Receptor Profiling : Use selective antagonists (e.g., naloxone for opiate receptors) to isolate mechanisms ( ).
- In Vivo Imaging : Employ fluorescently tagged analogs to monitor real-time interactions with intestinal smooth muscle .
Q. What methodological challenges arise when quantifying trace impurities in this compound batches?
- Co-Eluting Peaks : Adjust HPLC gradients (e.g., from 10% to 90% acetonitrile in 20 minutes) to separate 3,4,5-trimethoxybenzoic acid (RT 2.7 min) and related byproducts ().
- Sensitivity Limits : Use UPLC-MS/MS for detecting impurities <0.1% ( ).
- Stability Issues : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
Q. How can isotopic labeling (e.g., d₉-analogs) improve pharmacokinetic studies of this compound?
- Metabolic Tracing : Administer d₉-labeled compound to distinguish parent drug from metabolites in plasma via LC-MS.
- Absorption Studies : Compare bioavailability in rodent models using labeled vs. unlabeled forms ().
- Enzyme Interactions : Use deuterium kinetic isotope effects (KIE) to identify rate-limiting steps in hepatic metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
